An In-depth Technical Guide to Trimellitic Anhydride Chloride: Chemical Properties and Structure
An In-depth Technical Guide to Trimellitic Anhydride Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitic anhydride (B1165640) chloride (TMAC), systematically known as 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride, is a trifunctional aromatic compound of significant interest in polymer chemistry and as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring both a cyclic anhydride and an acyl chloride group, imparts a high degree of reactivity, making it a valuable building block for high-performance polymers such as polyamide-imides (PAIs).[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to trimellitic anhydride chloride.
Chemical Structure and Identification
Trimellitic anhydride chloride is a derivative of trimellitic acid, featuring a five-membered anhydride ring fused to a benzene (B151609) ring, with a chlorocarbonyl group attached to the aromatic ring.
Structure:
Caption: Chemical structure of trimellitic anhydride chloride.
Identifiers:
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IUPAC Name: 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride[1]
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CAS Number: 1204-28-0[1]
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Synonyms: 4-(Chloroformyl)phthalic anhydride, Trimellitic acid anhydride chloride, TMAC[1]
Physicochemical Properties
Trimellitic anhydride chloride is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₃ClO₄ | [1] |
| Molecular Weight | 210.57 g/mol | [1] |
| Melting Point | 67-70 °C | [4] |
| Boiling Point | 120-124 °C at 0.1 torr | N/A |
| Appearance | White solid | N/A |
| Solubility | Insoluble in water | N/A |
Spectroscopic Data
The structural features of trimellitic anhydride chloride can be elucidated through various spectroscopic techniques.
FT-IR Spectroscopy
The FT-IR spectrum of trimellitic anhydride chloride is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride and the acyl chloride.
| Wavenumber (cm⁻¹) | Assignment |
| ~1850 | C=O stretch (anhydride, symmetric) |
| ~1780 | C=O stretch (anhydride, asymmetric) |
| ~1740 | C=O stretch (acyl chloride) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~800-600 | C-Cl stretch |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
NMR Spectroscopy
¹H-NMR: The proton NMR spectrum of trimellitic anhydride chloride would be expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the anhydride and acyl chloride groups.
¹³C-NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (acyl chloride) |
| ~162 | C=O (anhydride) |
| ~140-120 | Aromatic carbons |
Note: The provided NMR data is based on predicted values and typical ranges for similar functional groups.
Mass Spectrometry
The mass spectrum of trimellitic anhydride chloride would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[5] Common fragmentation patterns would likely involve the loss of CO, Cl, and COCl from the molecular ion.
Experimental Protocols
Synthesis of Trimellitic Anhydride Chloride
A common and effective method for the synthesis of trimellitic anhydride chloride is the reaction of trimellitic anhydride with thionyl chloride.[6]
Reaction Scheme:
Caption: Synthesis of trimellitic anhydride chloride.
Detailed Protocol:
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To a reaction flask equipped with a reflux condenser and a stirring mechanism, add trimellitic anhydride (1 molar equivalent) and a suitable solvent (e.g., toluene).[7]
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Add thionyl chloride (1.2 to 2.0 molar equivalents) to the mixture. The addition can be done dropwise.[7]
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Optionally, a catalyst such as N,N-dimethylformamide (DMF) or pyridine (B92270) can be added to facilitate the reaction.[6]
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Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for a period of 6 to 10 hours, or until the evolution of gas (HCl and SO₂) ceases.[7]
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After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.[7]
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The crude product can be purified by vacuum distillation, collecting the fraction at 180-190 °C under high vacuum.[7]
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The resulting product is a white crystalline solid upon cooling.[7]
Purification by Recrystallization
For applications requiring high purity, trimellitic anhydride chloride can be further purified by recrystallization.
General Protocol:
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Dissolve the crude trimellitic anhydride chloride in a minimal amount of a suitable hot solvent. A non-polar solvent like pseudocumene has been shown to be effective for the parent compound, trimellitic anhydride, and could be a starting point for optimization.[8]
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
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Allow the hot, saturated solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent to remove any residual impurities.
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Dry the crystals under vacuum to remove any remaining solvent.
Synthesis of Polyamide-imide (PAI)
Trimellitic anhydride chloride is a key monomer in the synthesis of high-performance polyamide-imides. The polymerization typically proceeds via a low-temperature polycondensation reaction with an aromatic diamine.[2][3]
Experimental Workflow:
Caption: Workflow for the synthesis of polyamide-imide.
Detailed Protocol:
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In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc).[9]
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Cool the stirred solution to a low temperature, typically between 0°C and 10°C.[9]
-
Slowly add a stoichiometric amount of trimellitic anhydride chloride to the diamine solution. The reaction is exothermic and the temperature should be controlled.
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Continue stirring the reaction mixture at a low temperature for several hours to form the poly(amic acid) precursor.
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The poly(amic acid) can then be converted to the final polyamide-imide through either chemical or thermal imidization.[9]
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Chemical Imidization: Add a dehydrating agent such as acetic anhydride and a catalyst like triethylamine (B128534) to the poly(amic acid) solution and stir at room temperature.[9]
-
Thermal Imidization: Cast the poly(amic acid) solution as a film and heat it at elevated temperatures (e.g., up to 300°C) to drive off water and form the imide rings.[9]
-
-
Precipitate the resulting polyamide-imide by pouring the reaction mixture into a non-solvent like water or methanol.
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Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Conclusion
Trimellitic anhydride chloride is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of high-performance polymers. Its dual functionality allows for the creation of complex polymer architectures with desirable thermal and mechanical properties. A thorough understanding of its chemical properties, structure, and reaction conditions is crucial for its effective utilization in research and industrial applications. This guide provides a foundational understanding for professionals working with this important compound.
References
- 1. Trimellitic anhydride chloride | C9H3ClO4 | CID 70998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ineosopen.org [ineosopen.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. CN103626729A - Preparation method of trimellitic anhydride chloride - Google Patents [patents.google.com]
- 8. US4797497A - Trimellitic anhydride purification process - Google Patents [patents.google.com]
- 9. US3988374A - Polyamide-imides - Google Patents [patents.google.com]
